molecular formula C11H16N2O B1597188 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine CAS No. 690631-99-3

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine

Cat. No.: B1597188
CAS No.: 690631-99-3
M. Wt: 192.26 g/mol
InChI Key: VLAMDMADWWGEDH-UHFFFAOYSA-N
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Description

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine is a heterocyclic organic compound that features a piperidine ring attached to a pyridine ring with a hydroxymethyl group.

Scientific Research Applications

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine typically involves the reaction of 3-(hydroxymethyl)pyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Piperidin-1-yl-3-(hydroxymethyl)pyridine is unique due to the combination of the piperidine and pyridine rings with a hydroxymethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAMDMADWWGEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383417
Record name 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690631-99-3
Record name 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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